2-(2-Methylpropyl)cyclohexan-1-ol
Overview
Description
2-(2-Methylpropyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclohexane ring substituted with a 2-methylpropyl group and a hydroxyl group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-(2-Methylpropyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-(2-Methylpropyl)cyclohexanone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(2-Methylpropyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to form 2-(2-Methylpropyl)cyclohexane by using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2-Methylpropyl)cyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(2-Methylpropyl)cyclohexanone
Reduction: 2-(2-Methylpropyl)cyclohexane
Substitution: 2-(2-Methylpropyl)cyclohexyl chloride
Scientific Research Applications
2-(2-Methylpropyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s interaction with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.
2-Methylcyclohexanol: A cyclohexane ring with a methyl group and a hydroxyl group.
2-(2-Methylpropyl)cyclohexanone: The ketone analog of 2-(2-Methylpropyl)cyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This structural feature can influence its reactivity, physical properties, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylpropyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)7-9-5-3-4-6-10(9)11/h8-11H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYSUHQDDSDEHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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